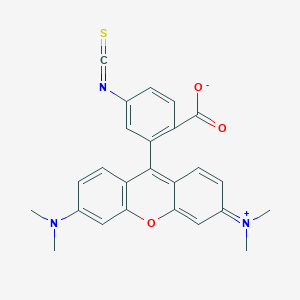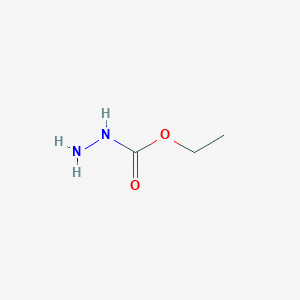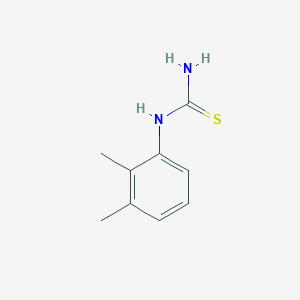
2,3-Dimethylphenylthiourea
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antidiabetic Applications
Thiourea derivatives have been studied for their potential antidiabetic properties. Researchers synthesize novel thiourea compounds to evaluate their effectiveness in managing diabetes through various biological pathways .
Antibacterial Properties
These compounds exhibit strong antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus epidermidis (MRSE) and S. aureus, which are significant in the fight against drug-resistant infections .
Antioxidant Effects
Thiourea derivatives also show promise as antioxidants, which play a crucial role in protecting the body from oxidative stress and related diseases .
Anticholinesterase Activity
Some thiourea compounds have been found to inhibit cholinesterase, an enzyme that breaks down acetylcholine, suggesting potential applications in treating conditions like Alzheimer’s disease .
Anticancer Potential
The incorporation of a thiourea moiety into organic arsenic compounds has been explored to enhance anticancer activity, aiming to improve drug-like properties such as therapeutic efficacy and target selectivity .
Anti-Inflammatory Uses
Due to their chemical structure, thiourea derivatives can be used to develop anti-inflammatory drugs, providing relief from inflammation-related conditions .
Anti-Alzheimer’s Research
Thiourea compounds are being investigated for their potential use in anti-Alzheimer’s treatments due to their anticholinesterase activity .
Antituberculosis and Antimalarial Applications
These derivatives have diverse biological applications, including the treatment of tuberculosis and malaria, two significant global health concerns .
Safety and Hazards
Mécanisme D'action
Target of Action
Thiourea derivatives have been found to inhibit several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and glucose-6-phosphatase (G6Pase) . These enzymes play crucial roles in various biological processes, such as carbohydrate metabolism and neurotransmission.
Mode of Action
It is known that thiourea derivatives can interact with their target enzymes and inhibit their activity . For instance, they can inhibit the activity of G6Pase, an enzyme involved in glucose metabolism .
Biochemical Pathways
The inhibition of these enzymes by (2,3-dimethylphenyl)thiourea can affect several biochemical pathways. For example, the inhibition of G6Pase can impact glucose metabolism, potentially leading to a decrease in blood glucose levels . Similarly, the inhibition of AChE and BuChE can affect neurotransmission, potentially leading to changes in nerve signal transmission .
Pharmacokinetics
The pharmacokinetics of thiourea derivatives, including (2,3-dimethylphenyl)thiourea, involve their absorption, distribution, metabolism, and excretion (ADME). One study found that thiourea derivatives exhibit characteristics similar to conventional drugs when evaluated in terms of pharmacokinetics and drug-likeness . .
Result of Action
The inhibition of target enzymes by (2,3-dimethylphenyl)thiourea can lead to various molecular and cellular effects. For example, the inhibition of G6Pase can lead to a decrease in blood glucose levels . Similarly, the inhibition of AChE and BuChE can affect neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,3-dimethylphenyl)thiourea. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with target enzymes . .
Propriétés
IUPAC Name |
(2,3-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-4-3-5-8(7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTKXIMDQWHJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398682 | |
| Record name | 2,3-Dimethylphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylphenylthiourea | |
CAS RN |
55752-58-4 | |
| Record name | 2,3-Dimethylphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dimethylphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular structure of (2,3-dimethylphenyl)thiourea and how is it typically characterized?
A1: (2,3-dimethylphenyl)thiourea, also known as 1-(2,3-dimethylphenyl)thiourea or 2,3-Dimethylphenylthiourea, features a thiourea group (-CSNH2) attached to a 2,3-dimethylphenyl ring. This structure is confirmed through spectroscopic techniques, primarily Infrared (IR) spectroscopy. [] The compound exhibits characteristic IR absorption bands corresponding to the various functional groups present. For instance, the presence of the thiourea moiety is indicated by the C=S and N-H stretching vibrations. []
Q2: Why is the study of (2,3-dimethylphenyl)thiourea and its derivatives relevant in coordination chemistry?
A2: (2,3-dimethylphenyl)thiourea and its derivatives, like N-(2-methylphenyl), N’-(2,3-dimethylphenyl)thiourea (H2L1), can act as bidentate ligands. [] This means they can bind to a single central metal atom through two donor atoms, in this case, the sulfur atom of the thiourea group and the nitrogen atom. This ability to form complexes with transition metals like Fe(II), Ni(II), Zn(II), Hg(II), and Cu(II) makes them interesting for investigation in coordination chemistry. []
Q3: How does the conformation of (2,3-dimethylphenyl)thiourea derivatives influence their crystal structure?
A3: Research on similar molecules, such as 1-(2-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea and 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea, provides insights. [, ] The conformation of these derivatives, particularly the dihedral angle between the phenyl rings, significantly impacts their crystal packing. For example, in 1-(2-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea, the dihedral angle is 14.88 (4)°, while in 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea, it is 50.18 (5)°. [, ] These differences in conformation result in different intermolecular interactions, affecting the overall arrangement of molecules within the crystal lattice.
Q4: What types of intermolecular interactions are commonly observed in crystal structures containing (2,3-dimethylphenyl)thiourea derivatives?
A4: Studies on related compounds highlight the significance of hydrogen bonding. For instance, both 1-(2-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea and 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea exhibit intramolecular N—H⋯O hydrogen bonds, stabilizing their molecular conformations. [, ] Additionally, intermolecular N—H⋯S hydrogen bonds are crucial in forming centrosymmetric dimers in the crystal structures. [, ] These hydrogen bonding patterns contribute to the stability and packing arrangements observed in the solid state.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



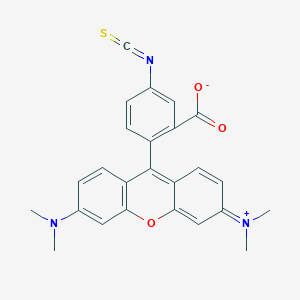


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)
![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
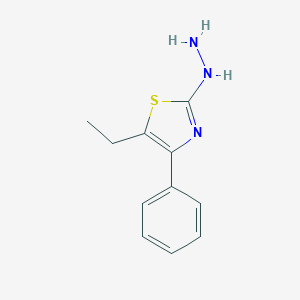
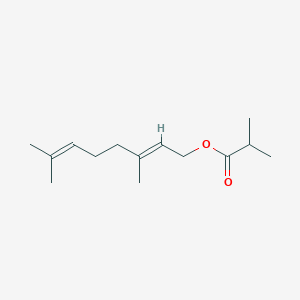

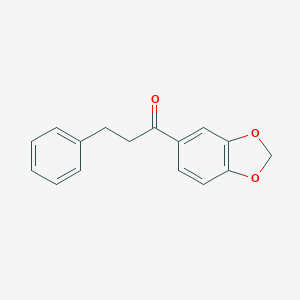
![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
